molecular formula C22H21Cl2N3O4S B278236 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide

5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide

Cat. No. B278236
M. Wt: 494.4 g/mol
InChI Key: STGQIJHOBISZBX-UHFFFAOYSA-N
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Description

5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 is currently being investigated as a potential therapeutic agent for the treatment of these malignancies.

Mechanism of Action

5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide works by irreversibly binding to BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to the suppression of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit B-cell proliferation, and reduce the production of cytokines and chemokines. These effects are mediated through the suppression of B-cell receptor signaling and downstream pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis in B-cell malignancies, and its potential for use in combination therapies. However, the limitations of using 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in lab experiments include its low yield and relatively high cost, as well as the need for further optimization of its synthesis method.

Future Directions

There are several potential future directions for the research and development of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide. These include:
1. Clinical trials to evaluate the safety and efficacy of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in patients with B-cell malignancies.
2. Optimization of the synthesis method to improve the yield and purity of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide.
3. Investigation of combination therapies involving 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide and other targeted agents, such as PI3K inhibitors or CD20 antibodies.
4. Exploration of the potential use of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in other B-cell disorders, such as autoimmune diseases or graft-versus-host disease.
5. Development of novel BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

The synthesis of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis route is complex, and the yield of the final product is relatively low. However, various modifications have been made to the synthesis method to improve the yield and purity of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide.

Scientific Research Applications

5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

Product Name

5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide

Molecular Formula

C22H21Cl2N3O4S

Molecular Weight

494.4 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H21Cl2N3O4S/c1-32(29,30)27-13-11-26(12-14-27)18-8-3-2-7-17(18)25-22(28)20-10-9-19(31-20)15-5-4-6-16(23)21(15)24/h2-10H,11-14H2,1H3,(H,25,28)

InChI Key

STGQIJHOBISZBX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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